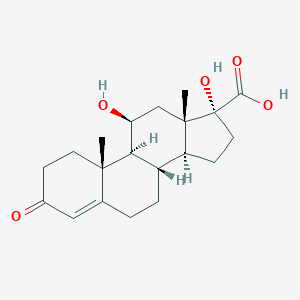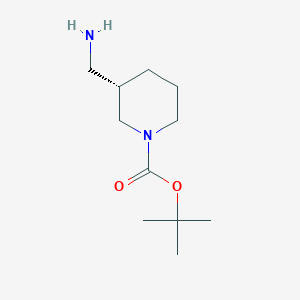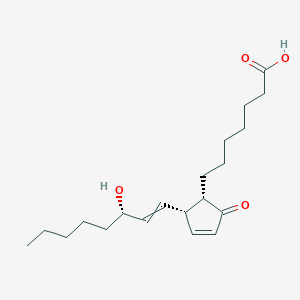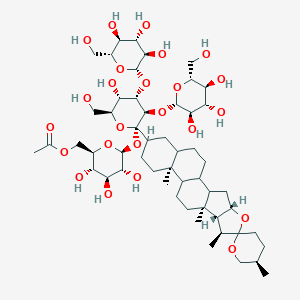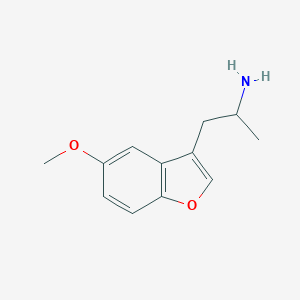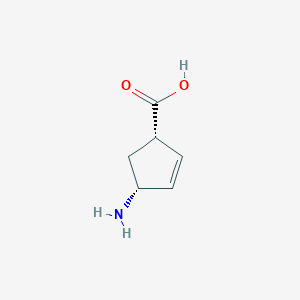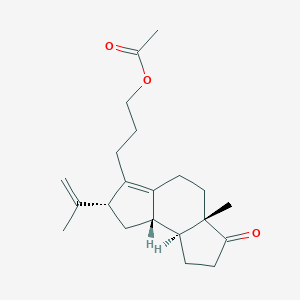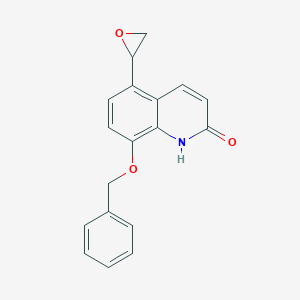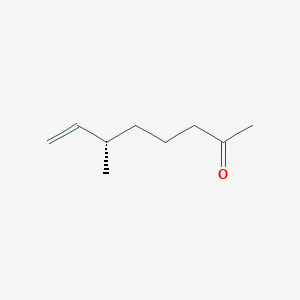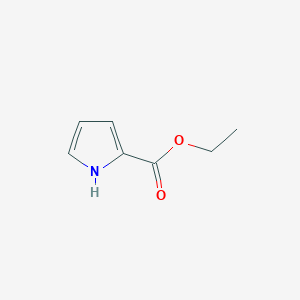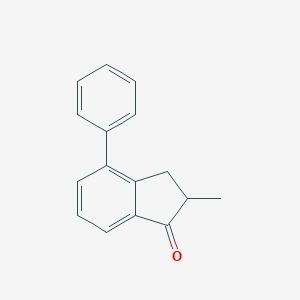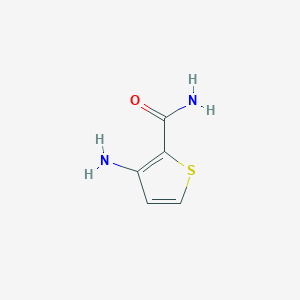
3-Aminothiophene-2-carboxamide
概要
説明
3-Aminothiophene-2-carboxamide is an organic compound with the molecular formula C₅H₆N₂OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiophene-2-carboxamide typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of a ketone with elemental sulfur and a nitrile in the presence of a base. The reaction conditions often include refluxing in ethanol or other suitable solvents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using less hazardous solvents and catalysts, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 3-Aminothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-Aminothiophene-2-carboxamide has several applications in scientific research:
作用機序
The mechanism of action of 3-Aminothiophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may act on specific receptors or enzymes, modulating their activity to produce therapeutic effects .
類似化合物との比較
2-Aminothiophene: Another thiophene derivative with similar biological activities.
Thiophene-2-carboxamide: Shares structural similarities but lacks the amino group at the 3-position.
2-Aminothiophene-3-carboxamide: Similar structure but with the amino group at a different position.
Uniqueness: 3-Aminothiophene-2-carboxamide is unique due to the specific positioning of the amino and carboxamide groups on the thiophene ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
3-aminothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDZTJNNXCNSCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333867 | |
| Record name | 3-Aminothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147123-47-5 | |
| Record name | 3-Aminothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminothiophene-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Aminothiophene-2-carboxamide a useful building block in organic synthesis, particularly in the context of drug discovery?
A1: this compound serves as a versatile precursor for synthesizing diverse thienopyrimidine derivatives. These heterocyclic compounds exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. [, ] The molecule's structure, featuring both amine and carboxamide groups, allows for facile cyclization reactions, leading to the formation of the thienopyrimidine core. This core can be further functionalized through various chemical transformations, enabling the exploration of structure-activity relationships and the development of novel drug candidates. []
Q2: The research mentions this compound's role in synthesizing compounds with potential anti-cancer properties. Can you elaborate on the mechanism?
A2: While this compound itself doesn't directly exhibit anti-cancer properties, it acts as a key starting material for synthesizing more complex molecules with such potential. For instance, it has been used to prepare derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. [] VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, a process often hijacked by tumors to support their growth and spread. By inhibiting VEGFR-2, these derivatives could potentially limit tumor angiogenesis and therefore tumor growth. []
Q3: Besides its use in anti-cancer research, are there other therapeutic areas where derivatives of this compound show promise?
A3: Yes, research suggests derivatives of this compound could be beneficial in treating inflammatory conditions. Specifically, compounds like 5-(thien-3-yl)-3-aminothiophene-2-carboxamide (SC-514) have demonstrated an ability to inhibit the secretion of High Mobility Group Box 1 (HMGB1) in LPS-stimulated macrophages. [] HMGB1 is a nuclear protein that, when released into the extracellular environment, acts as a pro-inflammatory mediator, exacerbating inflammation. Therefore, the ability to inhibit its release marks these derivatives as potential candidates for anti-inflammatory drug development. []
Q4: How does the presence of this compound in perovskite solar cell fabrication contribute to improved performance and stability?
A4: The incorporation of this compound as an additive during perovskite film formation has been shown to enhance both the efficiency and longevity of perovskite solar cells. [] This improvement stems from the molecule's ability to regulate the crystallization of the perovskite material, leading to a reduction in defects within the film. [] Specifically, this compound interacts with uncoordinated lead ions (Pb2+), which are known to contribute to performance degradation in perovskite solar cells. This interaction helps to control the formation of lead iodide (PbI2) and promotes a more desirable perovskite crystal structure. The resulting reduction in defects within the film leads to improved charge carrier transport and less energy loss, ultimately resulting in higher power conversion efficiency and greater device stability over time. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


